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The HIV-1 capsid, a conical protein shell encasing the viral genome, has emerged as a critical
target for a new generation of antiretroviral drugs. Its intricate assembly and disassembly are
vital for multiple stages of the viral lifecycle, making it a prime target for therapeutic
intervention. This guide provides a detailed structural comparison of three major classes of HIV
capsid inhibitors—PF74, Lenacapavir (GS-6207), and Bevirimat—highlighting their distinct
binding modes and the experimental techniques used to characterize them.

Quantitative Comparison of Inhibitor Potency and
Binding Affinity

The following table summarizes key quantitative data for the selected HIV capsid inhibitors,
offering a direct comparison of their antiviral efficacy and binding characteristics.
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- . Dissociation
Inhibitor Target Site EC50 IC50

Constant (Kd)
NTD-CTD
PF74 0.56 uM[1] - 0.12-0.26 uM
Interface
Lenacapavir NTD-CTD
23 - 105 pM[2] - 215 pM
(GS-6207) Interface
- CA-SP1
Bevirimat - 1.1-4.7 nM[3] -

Cleavage Site

Binding Mode 1: The PF74 and Lenacapavir Pocket
at the NTD-CTD Interface

Both PF74 and the potent, long-acting inhibitor Lenacapavir bind to a highly conserved pocket
at the interface between the N-terminal domain (NTD) of one capsid protein (CA) monomer and
the C-terminal domain (CTD) of an adjacent monomer within the capsid hexamer.[4][5][6][7][8]
[9][10] This "FG-binding pocket" is also utilized by host cell factors like CPSF6 and NUP153,
which are crucial for nuclear import of the virus.[7] By occupying this site, these inhibitors
disrupt critical interactions required for both the early and late stages of the viral lifecycle,
including uncoating, nuclear transport, and capsid assembly.[1]

Lenacapavir, with its significantly higher potency, forms more extensive interactions within this
pocket compared to PF74, leading to hyper-stabilization of the capsid lattice.[1][5] This hyper-
stabilization is thought to be a key aspect of its powerful antiviral activity.[11]

Below is a diagram illustrating the binding of PF74 and Lenacapavir to the NTD-CTD interface,
highlighting the key interacting residues.
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Caption: Binding of PF74 and Lenacapavir at the NTD-CTD interface.

Binding Mode 2: Bevirimat at the CA-SP1 Cleavage
Site

Bevirimat represents a different class of capsid-targeting antivirals known as maturation
inhibitors. It specifically targets the cleavage site between the capsid protein (CA) and the
spacer peptide 1 (SP1) in the Gag polyprotein precursor.[3][12] This cleavage is the final step
in the maturation of the virus, and its inhibition results in the production of immature, non-
infectious virions with aberrant core morphology.[3] Bevirimat binds to and stabilizes a six-helix

bundle formed by the CA-SP1 junction, thereby preventing the viral protease from accessing

and cleaving this site.[13]

The diagram below illustrates the binding of Bevirimat to the CA-SP1 cleavage site, highlighting
the key interacting residues.
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Caption: Bevirimat binding at the CA-SP1 cleavage site.

Experimental Protocols

The structural and quantitative data presented in this guide are derived from a variety of
sophisticated biophysical and structural biology techniques. Below are detailed methodologies

for the key experiments cited.
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X-ray Crystallography for Capsid-Inhibitor Complex
Structure Determination

Objective: To determine the high-resolution three-dimensional structure of the HIV-1 capsid
protein in complex with an inhibitor.

Protocol Outline:

o Protein Expression and Purification: The HIV-1 capsid protein (or domains thereof) is
expressed in E. coli and purified to homogeneity using a combination of chromatography
techniques (e.g., affinity, ion exchange, and size exclusion).

o Crystallization: The purified capsid protein is mixed with the inhibitor at a molar excess.
Crystallization conditions (e.g., protein concentration, precipitant type and concentration, pH,
and temperature) are screened using vapor diffusion methods (sitting or hanging drop) to
obtain well-ordered crystals.

o Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray
diffraction data are collected at a synchrotron source.[14] The crystal is rotated in the X-ray
beam to collect a complete dataset of diffraction intensities.

o Structure Determination and Refinement: The diffraction data are processed to determine the
unit cell dimensions and space group. The structure is solved using molecular replacement,
using a known capsid protein structure as a search model. The inhibitor molecule is then
fitted into the electron density map. The final model is refined to improve the fit to the
experimental data and to ensure good stereochemistry.[14]

Cryo-Electron Microscopy (Cryo-EM) for Capsid
Assembly Analysis

Objective: To visualize the three-dimensional structure of assembled HIV-1 capsids or capsid-
inhibitor complexes in a near-native state.

Protocol Outline:

o Sample Preparation: Assembled HIV-1 capsids or in vitro assembled capsid-like particles,
with or without the inhibitor, are applied to an EM grid.[4][7][8][15]
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« Vitrification: The grid is blotted to create a thin film of the sample, which is then rapidly
plunged into liquid ethane to vitrify the sample, preserving its hydrated state.[4][15]

o Data Collection: The vitrified sample is imaged in a transmission electron microscope at
cryogenic temperatures using a low electron dose to minimize radiation damage.[4][15] A
series of images is collected at different tilt angles (for tomography) or of individual particles
(for single-particle analysis).

» Image Processing and 3D Reconstruction: The collected images are processed to correct for
microscope aberrations and to align the individual particle images or tomographic slices. A
three-dimensional reconstruction of the capsid structure is then generated.[4][7][8][15]

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the real-time association and dissociation kinetics of an inhibitor binding
to the HIV-1 capsid protein, allowing for the determination of the dissociation constant (Kd).

Protocol Outline:

o Chip Preparation: A sensor chip with a gold surface is functionalized, and the purified HIV-1
capsid protein (the ligand) is immobilized onto the surface.[16][17][18][19][20]

» Binding Analysis: A solution containing the inhibitor (the analyte) at various concentrations is
flowed over the sensor surface. The binding of the inhibitor to the immobilized capsid protein
causes a change in the refractive index at the surface, which is detected in real-time as a
change in the SPR signal.

o Dissociation Analysis: After the association phase, a buffer solution without the inhibitor is
flowed over the surface, and the dissociation of the inhibitor from the capsid protein is
monitored as a decrease in the SPR signal.

o Data Analysis: The association and dissociation rate constants (kon and koff) are determined
by fitting the sensorgram data to a suitable binding model. The dissociation constant (Kd) is
then calculated as the ratio of koff to kon.[16]
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Isothermal Titration Calorimetry (ITC) for Binding
Thermodynamics

Objective: To determine the thermodynamic parameters of inhibitor binding to the HIV-1 capsid
protein, including the binding affinity (Ka, the inverse of Kd), enthalpy (AH), and stoichiometry

(n).
Protocol Outline:

o Sample Preparation: The purified HIV-1 capsid protein is placed in the sample cell of the
calorimeter, and the inhibitor is loaded into the injection syringe. Both are in the same buffer
to minimize heats of dilution.[1][11]

 Titration: A series of small injections of the inhibitor solution is made into the sample cell
containing the capsid protein.

o Heat Measurement: The heat released or absorbed upon each injection due to the binding
reaction is measured by the calorimeter.

o Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to
protein. This binding isotherm is then fitted to a binding model to determine the binding
affinity (Ka), enthalpy (AH), and stoichiometry (n) of the interaction.[1][21]

Conclusion

The structural and quantitative analysis of different HIV capsid inhibitor binding modes provides
invaluable insights for the rational design of novel and more potent antiretroviral therapies. The
distinct mechanisms of action of inhibitors targeting the NTD-CTD interface, like PF74 and
Lenacapavir, and those targeting the CA-SP1 cleavage site, such as Bevirimat, highlight the
multifaceted vulnerability of the HIV-1 capsid. The continued application of advanced
experimental techniques will undoubtedly pave the way for the development of next-generation
capsid inhibitors with improved efficacy and resistance profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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